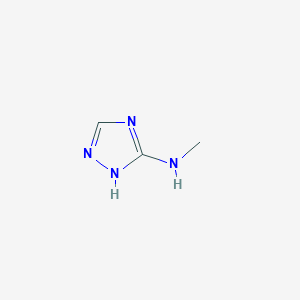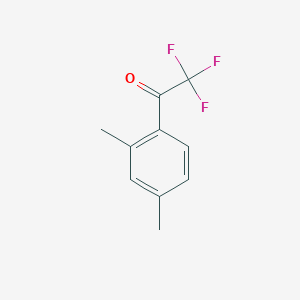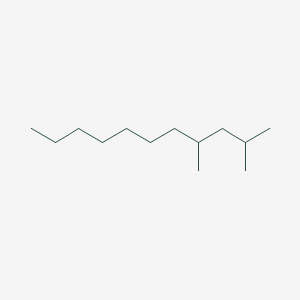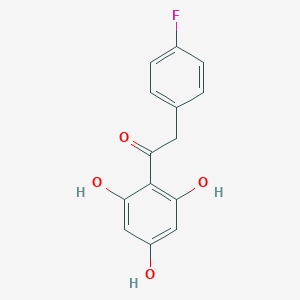
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the pyrazole class of organic compounds and has a molecular formula of C8H7N3O3. In
Mécanisme D'action
The mechanism of action of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is not fully understood. However, it has been proposed that this compound exerts its biological activities through the inhibition of various enzymes and signaling pathways. For instance, it has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and cell survival.
Biochemical and Physiological Effects
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound exhibits antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. It has also been found to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has several advantages for lab experiments. It is a stable compound that can be synthesized in high purity and yield. It has also been found to exhibit a broad range of biological activities, making it a versatile compound for various applications. However, one of the limitations of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is its potential toxicity, which may limit its use in certain applications.
Orientations Futures
There are several future directions for the study of pyrazole, 5-methyl-3-(5-nitro-2-furyl)-. One of the areas of interest is the development of novel drug candidates based on this compound for the treatment of various diseases. Further studies are needed to elucidate the mechanism of action of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- and to identify its molecular targets. In addition, the potential applications of this compound in the field of agriculture need to be explored further. Finally, studies are needed to evaluate the safety and toxicity of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- in vivo to determine its potential for clinical use.
Conclusion
In conclusion, pyrazole, 5-methyl-3-(5-nitro-2-furyl)- is a versatile compound that has potential applications in various fields of scientific research. Its synthesis method has been optimized to yield high purity and high yield. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor activities. Future studies are needed to explore the potential applications of this compound in the field of medicine and agriculture.
Méthodes De Synthèse
The synthesis of pyrazole, 5-methyl-3-(5-nitro-2-furyl)- can be achieved through various methods, including the reaction of 5-nitro-2-furoic acid hydrazide with acetic anhydride and then with methyl iodide. Another synthesis method involves the reaction of 5-nitro-2-furoylhydrazine with ethyl acetoacetate in the presence of a catalyst. These methods have been optimized to yield high purity and high yield of pyrazole, 5-methyl-3-(5-nitro-2-furyl)-.
Applications De Recherche Scientifique
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has been extensively studied for its potential applications in various fields of scientific research. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been studied as a potential drug candidate for the treatment of various diseases. It has been found to exhibit anti-inflammatory, antioxidant, and antitumor activities. Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- has also been studied for its potential applications in the field of agriculture, where it has been found to exhibit insecticidal and fungicidal activities.
Propriétés
Numéro CAS |
16239-90-0 |
|---|---|
Nom du produit |
Pyrazole, 5-methyl-3-(5-nitro-2-furyl)- |
Formule moléculaire |
C8H7N3O3 |
Poids moléculaire |
193.16 g/mol |
Nom IUPAC |
5-methyl-3-(5-nitrofuran-2-yl)-1H-pyrazole |
InChI |
InChI=1S/C8H7N3O3/c1-5-4-6(10-9-5)7-2-3-8(14-7)11(12)13/h2-4H,1H3,(H,9,10) |
Clé InChI |
KABMWDLFVZLTKU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-] |
SMILES canonique |
CC1=CC(=NN1)C2=CC=C(O2)[N+](=O)[O-] |
Autres numéros CAS |
5052-75-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Ethyl Benzo[b]thiophene-2-carboxylate](/img/structure/B102135.png)


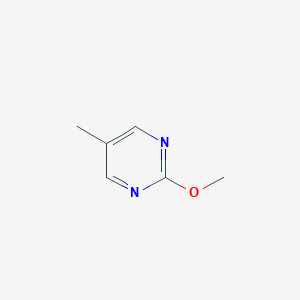

![Benzyl N-[3-(trifluoromethyl)phenyl]carbamate](/img/structure/B102143.png)
